An In-depth Technical Guide to 4-Bromo-5-methylisoquinolin-1(2H)-one: A Privileged Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to 4-Bromo-5-methylisoquinolin-1(2H)-one: A Privileged Scaffold for Advanced Drug Discovery
Abstract
The isoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 4-Bromo-5-methylisoquinolin-1(2H)-one. Due to the limited direct experimental data on this precise molecule, this document synthesizes information from closely related analogues and foundational chemical principles to present a predictive yet scientifically grounded analysis. We will delve into its predicted physicochemical properties, a detailed spectroscopic profile, plausible synthetic routes, and its anticipated reactivity. Furthermore, we will explore its potential applications in drug discovery, drawing insights from established structure-activity relationships within the broader class of bromo-isoquinolinones. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this promising scaffold for the creation of novel therapeutics.
Introduction: The Significance of the Isoquinolin-1(2H)-one Scaffold
Nitrogen-containing heterocycles are cornerstones of modern pharmacology, and among them, the isoquinoline framework holds a place of distinction.[1] Isoquinoline alkaloids and their synthetic derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] The introduction of a carbonyl group at the C1 position to form the isoquinolin-1(2H)-one lactam, along with specific substitutions on the carbocyclic and heterocyclic rings, allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This modulation is critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.[6][7]
The subject of this guide, 4-Bromo-5-methylisoquinolin-1(2H)-one, combines three key structural features:
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The isoquinolin-1(2H)-one core , providing a rigid and versatile platform.
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A bromine atom at the 4-position , which not only influences the electronic properties of the ring system but also serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions.[8][9]
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A methyl group at the 5-position , which can impact the molecule's conformation and its interactions with target proteins, potentially enhancing potency or selectivity.
Understanding the interplay of these features is paramount for unlocking the therapeutic potential of this molecule.
Chemical Identity and Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₁₀H₈BrNO | - |
| Molecular Weight | 238.08 g/mol | - |
| CAS Number | Not assigned. | The related compound, 4-Bromo-5-methylisoquinoline, has the CAS number 1781080-18-9.[10] |
| Physical Form | Expected to be a solid at room temperature. | Based on analogues such as 4-Bromoisoquinolin-1(2H)-one and 5-Bromo-2-methylisoquinolin-1(2H)-one, which are solids.[11] |
| Melting Point | Predicted to be in the range of 130-160 °C. | The melting point of the N-methylated analogue, 4-bromo-2-methyl-isoquinolin-1-one, is reported as 129-130 °C. The presence of the N-H group in the target molecule allows for hydrogen bonding, which may lead to a slightly higher melting point compared to its N-methylated counterpart. |
| Solubility | Predicted to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol. Poorly soluble in water and non-polar solvents like hexanes. | This is a typical solubility profile for polar, heterocyclic compounds with hydrogen bonding capability. The overall polarity and crystal lattice energy will govern its solubility. |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed. | Standard practice for chemical reagents. Analogues are stored at room temperature in dry conditions.[11] |
Predicted Spectroscopic Profile: A Guide to Structural Verification
The structural elucidation of 4-Bromo-5-methylisoquinolin-1(2H)-one would rely on a combination of spectroscopic techniques. The following is a predicted profile based on the analysis of similar structures and the known effects of various functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group.
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Aromatic Protons (δ 7.0-8.5 ppm): Four signals corresponding to the protons on the benzene and pyridine rings. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the bromine and the electron-donating nature of the methyl group. The proton at C8 is likely to be the most downfield due to the anisotropic effect of the carbonyl group.
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N-H Proton (δ ~11.0-12.0 ppm): A broad singlet, characteristic of a lactam N-H. The chemical shift can vary with concentration and solvent.
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Methyl Protons (δ ~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the C5 position.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
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Carbonyl Carbon (δ ~160-165 ppm): The lactam carbonyl carbon will appear significantly downfield.
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Aromatic Carbons (δ ~110-140 ppm): Signals for the nine aromatic carbons. The carbon bearing the bromine (C4) and the carbon attached to the nitrogen (C1) will have characteristic shifts. The quaternary carbon attached to the methyl group (C5) will also be identifiable.
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Methyl Carbon (δ ~20-25 ppm): A signal in the aliphatic region for the methyl group carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
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N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹, indicative of the lactam N-H group involved in hydrogen bonding.
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C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the lactam carbonyl group.
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C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.
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Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).
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Fragmentation: Common fragmentation pathways would likely involve the loss of Br (M-79/81), CO, and potentially the methyl group.
Synthesis and Reactivity: A Platform for Chemical Innovation
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 4-bromoisoquinolin-1(2H)-ones involves a palladium-catalyzed halocyclization of 2-alkynyl benzyl azides.[8] This approach is attractive as it introduces the bromine atom regioselectively at the 4-position during the cyclization step.
Figure 1: Proposed synthesis of 4-Bromo-5-methylisoquinolin-1(2H)-one via palladium-catalyzed cyclization.
Experimental Protocol (Conceptual):
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Starting Material Synthesis: The requisite 2-alkynyl-3-methylbenzyl azide can be prepared from commercially available 2-bromo-3-methylbenzaldehyde through standard organic transformations (e.g., Sonogashira coupling followed by conversion of the aldehyde to an azide).
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Cyclization: The 2-alkynyl-3-methylbenzyl azide is dissolved in a solvent such as 1,2-dichloroethane.
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Catalysis: Palladium(II) bromide (PdBr₂) as the catalyst and acetic acid (HOAc) as an additive are introduced.[8]
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Reaction: The mixture is heated to 80 °C and monitored by TLC or LC-MS until the starting material is consumed.
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Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified by column chromatography to yield 4-Bromo-5-methylisoquinolin-1(2H)-one.
Chemical Reactivity and Potential for Derivatization
The true value of 4-Bromo-5-methylisoquinolin-1(2H)-one in drug discovery lies in its potential for further functionalization. The bromine atom at the C4 position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions.
Figure 2: Key cross-coupling reactions for the derivatization of the target molecule.
This reactivity allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of substituents at the 4-position, which is crucial for optimizing the compound's interaction with its biological target.
Potential Applications in Drug Discovery: A Forward Look
While no biological data exists for 4-Bromo-5-methylisoquinolin-1(2H)-one itself, the extensive research on related isoquinolinones allows for informed predictions about its potential therapeutic applications.
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Anticancer Agents: Many substituted isoquinolin-1-ones have demonstrated potent anticancer activity.[12] The ability to introduce diverse aryl groups at the 4-position via Suzuki coupling could lead to the discovery of novel kinase inhibitors or compounds that interfere with protein-protein interactions. The methyl group at C5 could provide crucial steric interactions within a protein's binding pocket.
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Antimicrobial and Antiviral Agents: The quinoline and isoquinoline scaffolds are present in many antimicrobial and antiviral drugs.[5][13] The lipophilicity and electronic properties conferred by the bromo and methyl groups can be critical for cell penetration and target engagement in pathogens.
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CNS-Active Agents: The rigid, planar structure of the isoquinolinone core makes it suitable for targeting receptors and enzymes in the central nervous system. SAR studies on related scaffolds have identified potent ligands for various CNS targets.[14]
The key to unlocking this potential lies in a systematic medicinal chemistry campaign, using the synthetic accessibility of 4-Bromo-5-methylisoquinolin-1(2H)-one as a starting point for library generation and subsequent biological screening.
Safety Information
Based on the hazard classifications of closely related compounds such as 4-Bromoisoquinolin-1(2H)-one, the following GHS hazard statements are likely to apply:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
4-Bromo-5-methylisoquinolin-1(2H)-one represents a promising, yet underexplored, molecular scaffold. While direct experimental data is sparse, a comprehensive analysis of its chemical relatives provides a robust, predictive framework for its physicochemical properties, spectroscopic signature, and reactivity. Its true potential lies in its utility as a versatile intermediate for the synthesis of diverse libraries of compounds, particularly through functionalization at the C4-bromo position. For researchers in drug discovery, this molecule offers a compelling starting point for the development of novel therapeutics targeting a wide range of diseases. This guide serves as a foundational blueprint for initiating such investigations, bridging the gap between the known and the potential of this intriguing heterocyclic compound.
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Physicochemical and pharmacological studies of some 8-substituted decahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1781080-18-9|4-Bromo-5-methylisoquinoline|BLD Pharm [bldpharm.com]
- 11. 5-Bromo-2-methylisoquinolin-1(2H)-one | 1367905-79-0 [sigmaaldrich.com]
- 12. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
